High-Yield Industrial Synthesis from Commodity Raw Material
Difluoroacetonitrile can be synthesized in high yield directly from the widely available and inexpensive commodity chemical chlorodifluoromethane (R22), offering a significant cost and scalability advantage. A patent process achieves an 88% yield via distillation from the reaction mixture [1]. In contrast, the synthesis of its analog, trifluoroacetonitrile, often relies on expensive and hazardous reagents like stoichiometric trifluoroacetic anhydride or unselective high-temperature processes that produce complex mixtures [2][3].
| Evidence Dimension | Synthetic Process Efficiency and Economics |
|---|---|
| Target Compound Data | 88% yield (distilled) |
| Comparator Or Baseline | Trifluoroacetonitrile: Requires expensive trifluoroacetic anhydride or yields complex mixtures from unselective high-temperature (>500°C) processes [2][3] |
| Quantified Difference | Higher isolated yield and use of an inexpensive, large-scale starting material (R22) for difluoroacetonitrile vs. expensive reagents and low-selectivity processes for trifluoroacetonitrile. |
| Conditions | Reaction of halodifluoromethane with a cyanide source in an alkaline medium; distillation. |
Why This Matters
For procurement and process development, this translates to a lower cost of goods and a more robust, scalable, and economically viable industrial manufacturing process.
- [1] Rhodia Operations. (2010). Process For Preparing Fluoroalkyl Nitriles (U.S. Patent Application No. 20100312002). View Source
- [2] Rhodia Operations. (2010). Process For Preparing Fluoroalkyl Nitriles (U.S. Patent Application No. 20100312002). View Source
- [3] Rhodia Operations. (2010). Process For Preparing Fluoroalkyl Nitriles (U.S. Patent Application No. 20100312002). View Source
